molecular formula C13H11F2NO3 B2613998 Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 124458-07-7

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2613998
M. Wt: 267.232
InChI Key: GTPFLEGLYUEYQO-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is an ester of a fluorinated [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivative . It has a molecular formula of C14H11F2NO3S .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains functional groups such as an ester and a ketone . The presence of fluorine atoms could potentially enhance its reactivity and biological activity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.3 . Its melting point is 202°C and its predicted boiling point is 436.8±45.0°C . It has a predicted density of 1.50±0.1 g/cm3 . The compound is solid at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

Synthesis and Antibacterial Activity

A significant application of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is in the synthesis of antibacterial agents. Researchers have developed various derivatives of this compound to explore structure-activity relationships. For instance, one study synthesized 6,7,8-polysubstituted compounds and found that specific derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibacterial agents (Koga et al., 1980).

Key Intermediate in Tricyclic Quinolone Synthesis

This compound serves as a key intermediate in the synthesis of tricyclic quinolones, such as prulifloxacin (NM441), showcasing its importance in the pharmaceutical industry. A practical synthesis method was developed, highlighting the compound's role in producing quinolone derivatives with potential therapeutic applications (Matsuoka et al., 1997).

Reactivity and Synthesis of Derivatives

The reactivity of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with other chemical compounds to produce derivatives with potential biological activity is another significant application. For example, its reaction with α-acetyl-N-arylhydrazonoyl chlorides resulted in the synthesis of compounds with potential pharmaceutical applications, as indicated by analytical and spectral data (Zahra et al., 2007).

Development of Novel Anticancer Agents

Another study focused on the synthesis of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, exploring their potential as anticancer agents. This research highlights the compound's utility in generating new chemical entities for cancer treatment, although the tested compounds did not exhibit significant activity against several cancer cell lines (Facchinetti et al., 2015).

Molecular Docking Studies

The compound's derivatives have also been evaluated for their inhibitory activity against tyrosine kinases, crucial enzymes in cancer progression. A derivative showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

properties

IUPAC Name

ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)11-5-10(15)9(14)4-7(11)12(8)17/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPFLEGLYUEYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Synthesis routes and methods I

Procedure details

6,7-Difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester (10.0 g, 39.5 mmol), methyl iodide (56 g, 395 mmol) and potassium carbonate (10.9 g, 79 mmol) were combined in dimethylsformamide and heated to 90° for 20 hours. The reaction mixture was cooled and poured into cold water (1.5 l). The precipitate was filtered, washed with cold water and recrystallized from ethyl acetate to yield the title product as white needles, m.p. 210°-212° (6.60 g, 24.7 mmol, 63% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
63%

Synthesis routes and methods II

Procedure details

6,7-Difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester (10.0 g, 39.5 mmol), methyl iodide (56 g, 395 mmol) and potassium carbonate (10.9 g, 79 mmol) were combined in dimethylformamide and heated to 90° for 20 hours. The reaction mixture was cooled and poured into cold water (1.5 l). The precipitate was filtered, washed with cold water and recrystallized from ethyl acetate to yield the title product as white needles, m.p. 210°-212° (6.60 g, 24.7 mmol, 63% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

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